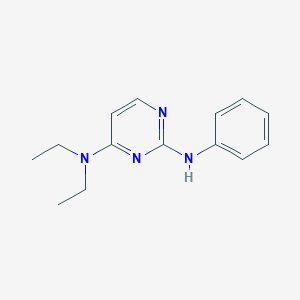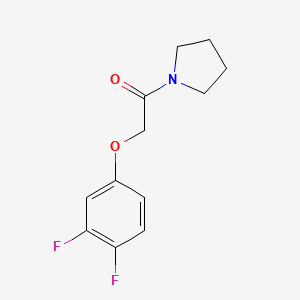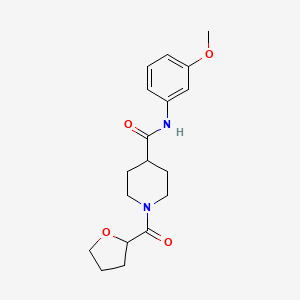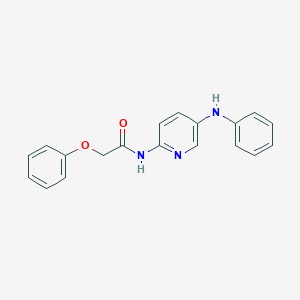
1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine, also known as CSP, is a piperazine derivative that has been extensively studied for its potential as a therapeutic agent. CSP has been shown to have a wide range of biological activities, including antidepressant, anxiolytic, and antinociceptive effects.
作用机制
The exact mechanism of action of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine is not fully understood. However, it has been suggested that 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine acts as a serotonin receptor agonist and a dopamine receptor antagonist. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.
Biochemical and Physiological Effects
1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of BDNF, which is important for neuronal survival and function. It has also been shown to increase the levels of noradrenaline and dopamine in the brain, which are important neurotransmitters involved in mood regulation. Additionally, 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has been shown to decrease the levels of corticosterone, which is a stress hormone.
实验室实验的优点和局限性
One of the advantages of using 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine in lab experiments is its well-established synthesis method. Additionally, 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has been extensively studied, and its biological activities have been well characterized. However, one limitation of using 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine in lab experiments is its potential toxicity. Studies have shown that high doses of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine can cause liver damage and other adverse effects.
未来方向
There are several future directions for research on 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine. One area of research could be the development of more potent and selective 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine analogs. Additionally, further studies could be conducted to investigate the potential of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, studies could be conducted to investigate the potential of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine as a treatment for other psychiatric disorders, such as anxiety and depression.
Conclusion
In conclusion, 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine is a piperazine derivative that has been extensively studied for its potential as a therapeutic agent. Its well-established synthesis method and well-characterized biological activities make it a useful tool for lab experiments. However, its potential toxicity should be taken into consideration when using it in experiments. Future research on 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine could lead to the development of more potent and selective analogs and new treatments for neurodegenerative diseases and psychiatric disorders.
合成方法
The synthesis of 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine involves the reaction of 1,4-cyclohexanedione with 2-methylphenylhydrazine to form 1-(2-methylphenyl)-3-cyclohexylurea, which is then reacted with p-toluenesulfonyl chloride to form 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine. The synthesis method has been well established and has been used in various studies.
科学研究应用
1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has been extensively studied for its potential as a therapeutic agent. Studies have shown that 1-Cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine has antidepressant, anxiolytic, and antinociceptive effects. It has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-cyclohexyl-4-(2-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-15-7-5-6-10-17(15)22(20,21)19-13-11-18(12-14-19)16-8-3-2-4-9-16/h5-7,10,16H,2-4,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGCPDVKQUSRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643077.png)

![2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile](/img/structure/B6643089.png)
![Ethyl 4-[[4-(2,6-dimethylanilino)-6-methylpyrimidin-2-yl]amino]piperidine-1-carboxylate](/img/structure/B6643093.png)

![2,3-Dihydroindol-1-yl-[1-(oxane-4-carbonyl)piperidin-4-yl]methanone](/img/structure/B6643112.png)
![[1-(2-Methoxybenzoyl)piperidin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B6643115.png)


![2-(benzenesulfonamido)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B6643144.png)
![1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]pentan-1-one](/img/structure/B6643152.png)
![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B6643153.png)

